![molecular formula C7H8N2O2S B3030040 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol CAS No. 857956-61-7](/img/structure/B3030040.png)

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol

Overview

Description

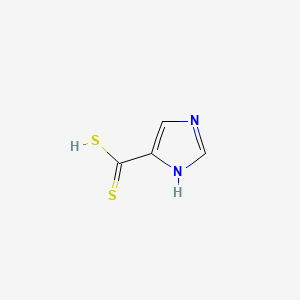

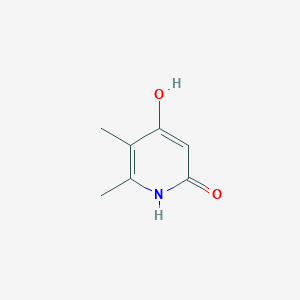

“7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol” is a polycyclic aromatic compound containing a pyran ring fused to a pyridine ring . It is a derivative of thiopyrano pyrimidine .

Synthesis Analysis

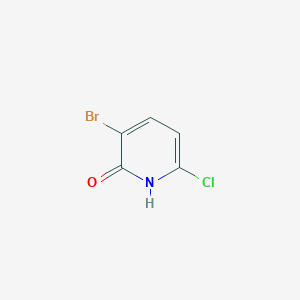

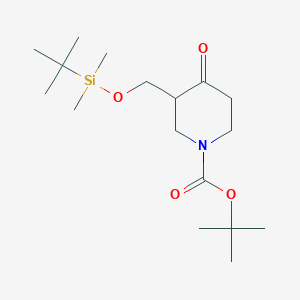

This compound can be synthesized from methyl dimethyl 3,3’-thiodipropionate as a starting material through several steps, including cyclization, chlorination, substitution with morpholine, and coupling with 5-bromopyridin-2-amine through Suzuki reaction . Other synthesis methods involve the design and creation of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds .Molecular Structure Analysis

The molecular structure of “7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol” involves a pyran ring fused to a pyridine ring . The introduction of phenylpyridine-carboxamide scaffold was found to be beneficial for the activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, chlorination, substitution with morpholine, and coupling with 5-bromopyridin-2-amine through Suzuki reaction . The oxidation of the sulfur atom in thiopyran and various types of substituents on the aryl group have different impacts on different series of compounds .Scientific Research Applications

Anticancer Properties

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol: derivatives have shown promise as potential anticancer agents. Researchers have synthesized various compounds bearing this scaffold and evaluated their cytotoxicity against cancer cell lines. For instance:

- Structure-Activity Relationships (SARs) : The introduction of phenylpyridine-carboxamide scaffolds has been beneficial for activity. Additionally, the oxidation state of the sulfur atom in thiopyran and substituents on the aryl group impact the compounds’ efficacy .

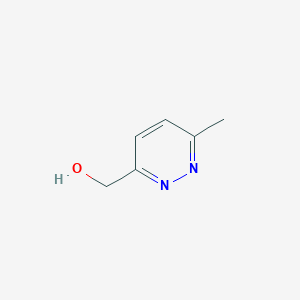

- Targeted Pathway Inhibition : The PI3K/AKT/mTOR signaling cascade plays a crucial role in cancer development. Inhibitors targeting this pathway, including 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives , hold promise for cancer prevention and treatment .

Chromone Moiety Derivatives

Another avenue of research involves derivatives of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol bearing a chromone moiety. These compounds have been evaluated for their cytotoxicity against various cancer cell lines. Notably:

- Cytotoxicity : Several derivatives exhibited moderate to excellent cytotoxicity, making them potential candidates for further investigation .

Pyrazoline Moiety Derivatives

Researchers have also explored derivatives of 7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine with a pyrazoline moiety . These compounds were evaluated in vitro against human cancer cell lines, including A549, PC-3, and MCF-7. Further studies are needed to understand their full potential .

- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives

- Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety

- Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing pyrazoline moiety

Mechanism of Action

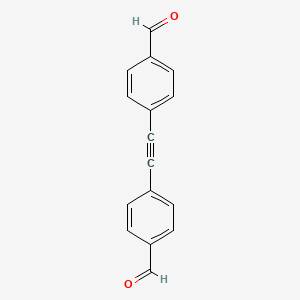

While the exact mechanism of action is not clear, it is known that compounds of this class have shown cytotoxicity activity against cancer cell lines . The most promising compound showed excellent cytotoxicity against four cancer cell lines with half maximal inhibitory concentration (IC50) values of 6.02-10.27 μM .

Future Directions

The exact action mechanism of “7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol” is not quite clear right now. Further study will be carried out to identify the exact target in the near future . The compounds of which the substituents of benzene ring at the C-4 position are electron-withdrawing groups such as substituents (Cl; F; Br) have better activity than the compounds containing the electron donating groups (OCH₃; H) .

properties

IUPAC Name |

1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMVGZILCVFIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734448 | |

| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol | |

CAS RN |

857956-61-7 | |

| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

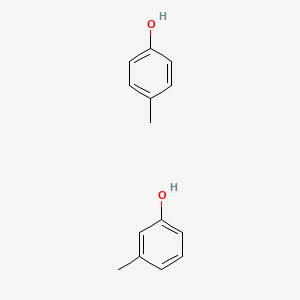

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)

![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)